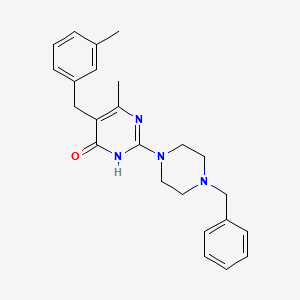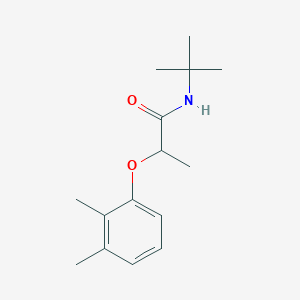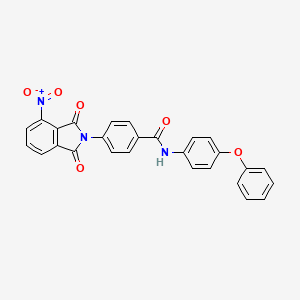
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine core, and benzyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides and piperazine derivatives.
Final Assembly: The final compound is obtained by coupling the benzyl-substituted piperazine with the pyrimidine core under suitable reaction conditions, such as refluxing in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its cytotoxic activity against various cancer cell lines.
Biological Studies: The compound is used to investigate its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to study molecular interactions and pathways involving piperazine and pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share structural similarities with 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties and can serve as analogs for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound for cancer research .
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18-7-6-10-21(15-18)16-22-19(2)25-24(26-23(22)29)28-13-11-27(12-14-28)17-20-8-4-3-5-9-20/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMPWCHYMOMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-allyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6009218.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B6009224.png)
![4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL](/img/structure/B6009228.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)urea](/img/structure/B6009239.png)

![7-(cyclopropylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009254.png)
![1-{[6-(4-morpholinyl)-3-pyridinyl]carbonyl}-4-phenylazepane](/img/structure/B6009271.png)


![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6009303.png)
![4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009310.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6009318.png)
![2-[1-cyclohexyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6009326.png)
![3-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6009331.png)
